3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline
Description
Contextualization within Modern Synthetic Organic Chemistry
In the landscape of modern synthetic organic chemistry, the demand for novel molecular scaffolds with precisely tuned properties is incessant. Aniline (B41778) derivatives are foundational intermediates used in a vast array of industrial applications, from the production of polymers and dyes to their critical role as precursors in the pharmaceutical and agrochemical industries. nbinno.comresearchgate.net The strategic functionalization of the aniline core allows for the construction of diverse chemical libraries aimed at drug discovery and the development of advanced materials.
The integration of sulfur-containing functional groups, such as sulfones and sulfonamides, is a widely employed strategy in medicinal chemistry to introduce specific electronic and steric properties, and to improve pharmacokinetic profiles. britannica.com Furthermore, the incorporation of fluorine atoms into organic molecules is a well-established method for enhancing metabolic stability, modulating acidity (pKa), and improving binding affinity to biological targets. nih.govresearchgate.netmdpi.com The compound 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline is situated at the intersection of these important chemical domains, making it a prime example of a modern synthetic building block designed for versatile applications.
Structural Features and Their Relevance to Chemical Reactivity and Synthetic Design
The chemical behavior and synthetic utility of this compound are dictated by the interplay of its three primary structural components: the aniline moiety, the difluorobenzenesulfonyl group, and the methylene (B1212753) bridge that connects them.
The Aniline Moiety : The primary amino group (-NH₂) attached to the benzene (B151609) ring is a versatile functional handle. It is nucleophilic and can readily undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization. The diazotization of the amino group, followed by Sandmeyer or related reactions, allows for its conversion into a multitude of other substituents (e.g., halides, hydroxyl, cyano), providing a powerful tool for late-stage functionalization in a synthetic sequence. The amino group also directs electrophilic aromatic substitution to the ortho and para positions, although this reactivity is modulated by the deactivating effect of the sulfonylmethyl substituent at the meta position.
The Methylene Linker : The -CH₂- group provides conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for the binding of a derivative molecule to a biological target, such as an enzyme's active site.
The combination of these features makes this compound a trifunctional reagent. A synthetic chemist can selectively utilize the reactivity of the aniline amine, leverage the physicochemical properties imparted by the difluorosulfonyl group, and exploit the structural flexibility of the methylene linker in the design of new complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1153198-78-7 bldpharm.com |
| Molecular Formula | C₁₃H₁₁F₂NO₂S bldpharm.com |
| Molecular Weight | 283.29 g/mol bldpharm.com |
| MDL Number | MFCD12577702 bldpharm.com |
Historical Development of Research on Sulfonyl- and Aniline-Containing Scaffolds in Academic Settings
The academic and industrial interest in sulfonyl- and aniline-containing compounds has a rich history stretching back to the 19th century.
The story of aniline is intrinsically linked to the birth of the synthetic dye industry. trc-leiden.nl In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo. wikipedia.orgmcgill.ca However, its transformative potential was not realized until 1856, when William Henry Perkin, a student of August Wilhelm von Hofmann, serendipitously synthesized the first synthetic dye, mauveine, from aniline. trc-leiden.nlthedreamstress.com This discovery catalyzed the growth of a massive chemical industry, particularly in Germany, and spurred intense academic research into the chemistry of aromatic amines. trc-leiden.nlresearchgate.net In the late 19th and early 20th centuries, the focus expanded to medicine, with aniline derivatives like acetanilide (B955) becoming early analgesic drugs. wikipedia.org Paul Ehrlich's work with aniline-based dyes led to his "magic bullet" concept and the development of Salvarsan, the first effective treatment for syphilis, laying the groundwork for modern chemotherapy. mcgill.ca
The development of sulfonyl-containing compounds in medicine is most famously marked by the discovery of sulfonamides, the first class of effective antibacterial drugs. In the 1930s, Gerhard Domagk at I.G. Farben in Germany discovered that a red dye, Prontosil, could cure streptococcal infections in mice. researchgate.netbrill.com Researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, subsequently demonstrated that Prontosil was a prodrug, being metabolized in the body to the active agent, sulfanilamide. openaccesspub.org This breakthrough ushered in the era of antimicrobial chemotherapy and led to the development of a wide range of "sulfa drugs," which saved countless lives before the widespread availability of penicillin. researchgate.netopenaccesspub.org This historical success cemented the sulfonamide scaffold as a "privileged" structure in medicinal chemistry, and academic research continues to explore its potential in various therapeutic areas. britannica.com
Significance of this compound as a Precursor in Advanced Organic Synthesis Research
While specific, high-profile applications of this compound are not extensively documented in readily available academic literature, its significance as a precursor in advanced organic synthesis can be inferred from its molecular architecture. It is classified as a "building block"—a compound designed and synthesized to be sold for use in the construction of more complex molecules. evitachem.com
Its value lies in providing researchers with a readily available starting material that combines three distinct and desirable chemical features in a single package:
A Reactive Handle for Derivatization : The aniline group serves as a key point for diversification. Synthetic libraries can be rapidly generated by reacting the amine with various acyl chlorides, sulfonyl chlorides, aldehydes (via reductive amination), or other electrophiles to explore structure-activity relationships.
Built-in Pharmacokinetic Modifiers : The 2,4-difluorophenyl motif is a common feature in modern pharmaceuticals. mdpi.com Its inclusion is a deliberate design choice aimed at improving a potential drug candidate's metabolic profile and membrane permeability. nih.govresearchgate.net By using this building block, chemists can bypass the often-challenging steps of introducing fluorine atoms into a molecule.
A Stable Bioisosteric Element : The sulfonyl group is a well-regarded bioisostere for other functional groups and is a common component of many approved drugs. britannica.com Its presence provides a stable, polar, hydrogen-bond accepting group that can favorably interact with biological targets.
Therefore, this compound is a strategic precursor for creating novel compounds, particularly in the field of drug discovery. It allows researchers to efficiently synthesize libraries of complex molecules that already contain features known to be beneficial for pharmacological activity and drug-like properties, accelerating the discovery process.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)sulfonylmethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-10-4-5-13(12(15)7-10)19(17,18)8-9-2-1-3-11(16)6-9/h1-7H,8,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEBNLNLKCIDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Preparation of 3 2,4 Difluorobenzenesulfonyl Methyl Aniline
Established Synthetic Routes for 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline
Established routes to this compound typically follow a convergent synthetic design, where the aniline (B41778) and difluorobenzenesulfonyl moieties are elaborated from separate precursors and then combined. A common strategy involves the synthesis of a nitro-substituted intermediate, which is subsequently reduced to the target aniline.
A prevalent stepwise approach commences with the reaction of a suitable 2,4-difluorobenzenesulfonyl precursor with a 3-nitrobenzyl halide. This method relies on the nucleophilic substitution of the halide by a sulfur-based nucleophile derived from the difluorobenzene moiety.
One of the most common precursors is 2,4-difluorobenzenesulfonyl chloride. cymitquimica.com This can be reacted with a reducing agent, such as sodium sulfite, to generate the corresponding sodium 2,4-difluorobenzenesulfinate. This sulfinate salt then serves as the nucleophile to displace a halide from 3-nitrobenzyl bromide or chloride. The resulting intermediate, 1-(2,4-difluorobenzenesulfonyl)methyl-3-nitrobenzene, contains the core structure of the target molecule.
The final step in this sequence is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, including metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid) or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). chemistrysteps.comgoogle.com
A summary of a typical reaction sequence is presented below:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 2,4-Difluorobenzenesulfonyl chloride | Sodium sulfite | Water, heat | Sodium 2,4-difluorobenzenesulfinate |
| 2 | Sodium 2,4-difluorobenzenesulfinate | 3-Nitrobenzyl bromide | Polar aprotic solvent (e.g., DMF, DMSO) | 1-(2,4-Difluorobenzenesulfonyl)methyl-3-nitrobenzene |
| 3 | 1-(2,4-Difluorobenzenesulfonyl)methyl-3-nitrobenzene | SnCl2·2H2O, HCl, Ethanol (B145695) | This compound |
The synthesis of this compound hinges on the preparation and transformation of several key intermediates:
2,4-Difluorobenzenesulfonyl Chloride: This is a primary building block, providing the difluorinated aromatic ring and the sulfonyl group. It is a commercially available reagent. cymitquimica.com
Sodium 2,4-Difluorobenzenesulfinate: This intermediate is typically generated in situ or as a stable salt from the corresponding sulfonyl chloride. Its nucleophilic sulfur atom is crucial for the formation of the sulfonylmethyl bond.
3-Nitrobenzyl Halides: 3-Nitrobenzyl bromide or chloride serves as the electrophilic partner in the key bond-forming reaction. The nitro group is a strong electron-withdrawing group that activates the benzylic position towards nucleophilic attack.
1-(2,4-Difluorobenzenesulfonyl)methyl-3-nitrobenzene: This is the direct precursor to the final product. Its formation, through the coupling of the sulfinate and the benzyl (B1604629) halide, is a critical step.
Reduction of the Nitro Group: The transformation of the nitro group to an amino group is the final and often high-yielding step. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid reductions are robust and cost-effective. chemistrysteps.comgoogle.comresearchgate.net
Development of Novel and Optimized Protocols for this compound Synthesis
Recent advances in organic synthesis have paved the way for more efficient and sustainable methods for preparing molecules like this compound. These developments focus on the use of catalytic systems, adherence to green chemistry principles, and the streamlining of synthetic sequences.
The formation of the C-S bond in the sulfonylmethyl linkage is a prime target for catalytic innovation. While the classical approach involves an SN2 reaction, transition-metal catalysis offers alternative pathways that can proceed under milder conditions and with broader substrate scope.
Palladium, nickel, and copper catalysts have been extensively studied for the formation of C-S bonds. sci-hub.stacs.orgnih.govrsc.org For instance, a palladium-catalyzed cross-coupling reaction between an aryl halide and a sulfinate salt (a variation of the Suzuki or Stille coupling) could be envisioned. Similarly, copper-catalyzed couplings, often referred to as Ullmann-type reactions, are well-suited for forming aryl-heteroatom bonds.
A hypothetical catalytic cycle for the formation of the sulfonylmethyl linkage could involve the oxidative addition of a transition metal to the 3-nitrobenzyl halide, followed by transmetalation with the 2,4-difluorobenzenesulfinate and subsequent reductive elimination to yield the product and regenerate the catalyst.
| Catalyst System | Ligand | Base | Solvent | Potential Advantages |
| Pd(OAc)2 / XPhos | Buchwald-type phosphine | K3PO4 | Toluene | High functional group tolerance, broad applicability. |
| NiCl2(dppp) | Diphosphine | Cs2CO3 | Dioxane | Lower cost compared to palladium, effective for C-S bond formation. |
| CuI / Phenanthroline | N-donor ligand | K2CO3 | DMSO | Readily available and inexpensive catalyst. |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents: Replacing hazardous solvents like DMF and DMSO with more environmentally benign alternatives such as water, ethanol, or supercritical fluids where possible.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis, which utilizes visible light to drive chemical reactions, is an emerging area that aligns with this principle. scispace.com
Waste Reduction: Minimizing the formation of byproducts and developing processes that are easier to purify, thereby reducing the use of chromatography and other purification techniques that generate significant waste.
For the rapid synthesis of this compound on a research scale, one-pot or flow chemistry approaches can be highly effective. A one-pot synthesis would involve combining the reactants for multiple steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
Regioselectivity and Chemoselectivity Challenges in the Synthesis of this compound and Analogues
The synthesis of this compound, a molecule featuring a specific substitution pattern on two aromatic rings linked by a methylene (B1212753) sulfonyl bridge, presents several regioselectivity and chemoselectivity challenges. A plausible and efficient synthetic strategy often commences with precursors where the aniline functionality is masked as a nitro group to circumvent its interference in subsequent chemical transformations. This approach necessitates a final reduction step to unveil the desired amino group.
A common synthetic route involves the reaction of a 3-nitrobenzyl halide with a sulfinate salt, followed by the reduction of the nitro group. The key intermediates and potential challenges in this pathway are detailed below.
Synthetic Strategy Overview:
Preparation of the Sulfinate Salt: The synthesis typically begins with the preparation of the requisite sulfinate salt, in this case, sodium 2,4-difluorobenzenesulfinate. This is commonly achieved through the reduction of the corresponding sulfonyl chloride.
Formation of the Sulfone Linkage: The sulfone bridge is then constructed via a nucleophilic substitution reaction between an appropriate 3-nitrobenzyl halide and the prepared sulfinate salt.
Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to an amine, yielding the target molecule.
Each of these stages presents distinct challenges concerning selectivity, which must be carefully managed to ensure a high yield of the desired product.
Regioselectivity Challenges
Regioselectivity, the control of the position of chemical bond formation, is a critical consideration, particularly when introducing substituents to the aromatic rings.
Sulfonylation of Nitrobenzene (B124822): In the preparation of precursors, the direct sulfonation of nitrobenzene to obtain the meta-substituted product is a well-established reaction. The nitro group is a meta-directing deactivator for electrophilic aromatic substitution reactions. This inherent directing effect simplifies the synthesis of 3-nitrobenzenesulfonyl chloride, a potential precursor, with high regioselectivity. The reaction of nitrobenzene with chlorosulfonic acid, for instance, yields the desired 3-nitrobenzenesulfonyl chloride with high purity.
Friedel-Crafts Reactions on Fluorinated Benzenes: The introduction of the sulfonyl group onto a difluorinated benzene (B151609) ring via a Friedel-Crafts reaction would present significant regiochemical challenges. The fluorine atoms are ortho, para-directing, yet deactivating, which can lead to a mixture of isomers and require harsh reaction conditions. Therefore, a more controlled approach starting from 2,4-difluoroaniline (B146603) or a related precursor is generally preferred to ensure the correct placement of the sulfonyl group.
Chemoselectivity Challenges
Chemoselectivity, the preferential reaction of one functional group in the presence of others, is a paramount challenge throughout the synthesis.
Reactions involving 3-Aminobenzyl Alcohol/Halides: If the synthesis were to commence from 3-aminobenzyl alcohol or its corresponding halide, the nucleophilic amino group would compete with the benzylic hydroxyl or halide group in many reactions. For instance, in oxidation or substitution reactions, the amino group would likely react, leading to undesired byproducts. This necessitates the use of a protecting group for the amine, adding extra steps to the synthesis. A more strategic approach is to introduce the amino group in the final step of the synthesis.
Nucleophilic Substitution on 3-Nitrobenzyl Halides: The reaction between a 3-nitrobenzyl halide and a sulfinate salt is a key step in forming the sulfone bridge. While generally efficient, side reactions such as elimination can occur, particularly with hindered substrates or under strongly basic conditions. The choice of solvent and temperature is crucial to favor the desired substitution pathway.
Reduction of the Nitro Group: The final and most critical chemoselective challenge is the reduction of the aromatic nitro group in the presence of the sulfone functionality. The sulfone group is generally stable under many reducing conditions; however, overly harsh conditions could potentially lead to the cleavage of the C-S or S-O bonds.
Several methods are available for the chemoselective reduction of aromatic nitro compounds. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. Other reagents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or iron powder in acidic media, are also frequently employed for this transformation. The selection of the appropriate reducing agent and reaction conditions is vital to ensure the exclusive reduction of the nitro group without affecting the sulfone moiety.
Table of Potential Side Reactions and Control Measures:
| Reaction Step | Potential Side Reaction(s) | Control Measures |
| Sulfone Formation | Over-alkylation of the sulfinate, Elimination of HBr from the benzyl bromide | Use of stoichiometric amounts of reactants, Control of reaction temperature and base concentration |
| Nitro Group Reduction | Reduction of the aromatic rings, Cleavage of the sulfone group | Use of chemoselective reducing agents (e.g., Pd/C, SnCl2/HCl, Fe/AcOH), Optimization of reaction temperature and pressure |
By carefully considering and addressing these regioselectivity and chemoselectivity challenges, a robust and efficient synthesis of this compound can be achieved. The use of a nitro-group as a masked form of the aniline is a key strategy to navigate the chemoselectivity issues associated with the reactive amino group.
Chemical Reactivity and Derivatization of 3 2,4 Difluorobenzenesulfonyl Methyl Aniline in Research Contexts
Transformations Involving the Aniline (B41778) Moiety of 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline
The aniline ring and its primary amino group are primary sites for a variety of chemical reactions. The amino group is a potent activating group and a nucleophile, while the aromatic ring is susceptible to electrophilic attack.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In the context of this compound, the outcome of such reactions is governed by the directing effects of the two substituents on the aniline ring: the amino group (-NH₂) and the (2,4-difluorobenzenesulfonyl)methyl group (-CH₂SO₂C₆H₃F₂).
The amino group is a strong activating group and is ortho, para-directing. This is due to its ability to donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack by an electrophile, particularly when the attack occurs at the ortho and para positions. wikipedia.org Conversely, the -CH₂SO₂-aryl group is an electron-withdrawing and deactivating group due to the powerful inductive effect of the sulfonyl moiety. As a deactivating group, it directs incoming electrophiles to the meta position relative to itself.
Therefore, the regioselectivity of an SEAr reaction on the aniline ring is a competitive process:
Positions 2 and 6 (ortho to -NH₂ and meta to -CH₂SO₂-aryl) are activated by the amine and not strongly deactivated by the sulfonylmethyl group.
Position 4 (para to -NH₂ and ortho to -CH₂SO₂-aryl) is strongly activated by the amine but also subject to steric hindrance from the adjacent bulky substituent.
Position 5 (meta to -NH₂ and para to -CH₂SO₂-aryl) is deactivated by the amine's inductive effect and is the position meta to the activating group.
The powerful activating effect of the amino group typically dominates, leading to substitution primarily at the positions ortho and para to it (positions 2, 4, and 6). However, the significant steric bulk of the (2,4-difluorobenzenesulfonyl)methyl group at position 3 can hinder attack at position 4. Consequently, electrophilic substitution is most likely to occur at positions 2 and 6. In strongly acidic conditions, protonation of the amino group to form anilinium (-NH₃⁺) would convert it into a deactivating, meta-directing group, altering the substitution pattern.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro-3-[(2,4-difluorobenzenesulfonyl)methyl]aniline |
| Halogenation | Br⁺, Cl⁺ | 2-Bromo-3-[(2,4-difluorobenzenesulfonyl)methyl]aniline |
| Sulfonation | SO₃ | 2-Amino-6-[(2,4-difluorobenzenesulfonyl)methyl]benzenesulfonic acid |
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.
Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acylated derivatives (amides). For example, treatment with acetyl chloride would produce N-{3-[(2,4-Difluorobenzenesulfonyl)methyl]phenyl}acetamide. This transformation is often used as a protecting group strategy in multi-step syntheses. libretexts.org Acylation reduces the activating effect of the amine group and increases its steric bulk, which can be useful for controlling subsequent electrophilic aromatic substitution reactions, often favoring the para product. libretexts.org
Alkylation: Direct alkylation of the amine nitrogen can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing a mixture of secondary amine, tertiary amine, and even quaternary ammonium (B1175870) salt products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides a more controlled method for synthesizing secondary and tertiary amines.
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction is typically carried out by refluxing the aniline and the carbonyl compound in an appropriate solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid. mdpi.com
The formation of the C=N (azomethine) double bond is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. ekb.eg Schiff bases are versatile intermediates in organic synthesis and are widely studied for their diverse biological activities. mdpi.com
Table 2: Representative Schiff Base Formation Reactions
| Aldehyde/Ketone Reactant | Reaction Conditions | Product (Schiff Base) |
|---|---|---|
| Benzaldehyde | Ethanol, reflux, 4h | (E)-N-Benzylidene-3-[(2,4-difluorobenzenesulfonyl)methyl]aniline |
| 4-Hydroxybenzaldehyde | Methanol, reflux, 3h | 4-{(E)-[(3-((2,4-Difluorobenzenesulfonyl)methyl)phenyl)imino]methyl}phenol |
Reactions of the Sulfonyl Group and its Vicinity in this compound
The sulfonyl group and its adjacent methylene (B1212753) and difluorophenyl components also present opportunities for chemical modification, exhibiting reactivity distinct from the aniline moiety.
The 2,4-difluorobenzenesulfonyl group is characterized by a sulfur atom in its highest oxidation state (+6) and two electron-withdrawing fluorine atoms on the phenyl ring. The sulfonyl group itself is highly stable and generally unreactive towards reduction or oxidation under standard conditions.
The primary reactivity of the difluorophenyl ring involves nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the sulfonyl group, combined with the two fluorine atoms, activates the ring towards attack by nucleophiles. Fluorine is a good leaving group in SNAr reactions. Nucleophilic attack would be expected to occur preferentially at the positions ortho and para to the sulfonyl group, which are positions 2 and 4. This could allow for the displacement of one or both fluorine atoms by nucleophiles such as alkoxides, thiolates, or amines, providing a pathway to further functionalized derivatives. However, these reactions often require forcing conditions, such as high temperatures and strong nucleophiles.
The methylene group (-CH₂-) is positioned between two aromatic rings, making it a benzylic position. wikipedia.org However, its reactivity is dominated by the adjacent sulfonyl group. Aryl sulfones are known to significantly increase the acidity of the α-protons (the protons on the carbon adjacent to the sulfonyl group). organic-chemistry.org
This enhanced acidity allows for the deprotonation of the methylene bridge by a sufficiently strong base (e.g., sodium hydride, n-butyllithium) to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds. For example, it can react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, in alkylation or aldol-type reactions. organic-chemistry.orgynu.edu.cn This provides a powerful method for elaborating the structure of the molecule by introducing substituents on the bridging methylene carbon.
Table 3: Potential Functionalization Reactions at the Methylene Bridge
| Reagent 1 (Base) | Reagent 2 (Electrophile) | Resulting Functional Group at Bridge |
|---|---|---|
| n-Butyllithium | Methyl iodide | -CH(CH₃)- |
| Sodium hydride | Benzyl (B1604629) bromide | -CH(CH₂Ph)- |
Diversification Strategies for Creating Research Analogues of this compound
The generation of analogues from the this compound core is a key strategy in medicinal chemistry and chemical biology to optimize biological activity, selectivity, and pharmacokinetic properties. Diversification can be achieved by targeting the primary amine, the aromatic rings, or the benzylic methylene bridge.
Systematic chemical modification of the parent compound allows researchers to probe the specific interactions of different parts of the molecule with its biological target. The primary amino group is a prime target for such modifications.
N-Acylation: The aniline nitrogen can be readily acylated using a variety of acylating agents, such as acid chlorides or anhydrides, to introduce amide functionalities. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule. The nature of the R group in the acyl chain can be varied to explore the impact of steric bulk, lipophilicity, and electronic effects on activity.
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom can be achieved through reductive amination or cross-coupling reactions. These modifications can significantly impact the compound's basicity and its ability to act as a hydrogen bond donor.
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides, which are known to be important pharmacophores in a variety of drug classes. This allows for the introduction of a diverse range of substituents via the R group of the sulfonyl chloride.
Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups, onto the aromatic ring in place of the amino group. masterorganicchemistry.com
Below is an interactive data table summarizing potential modifications of the aniline moiety and the expected impact on physicochemical properties.
| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact on Properties |
| N-Acylation | Acetyl chloride | Amide | Decreased basicity, increased H-bond acceptor capacity |
| N-Alkylation | Benzaldehyde/NaBH4 | Secondary amine | Increased basicity, altered lipophilicity |
| N-Arylation | Phenylboronic acid | Secondary amine | Altered aromatic interactions |
| N-Sulfonylation | Methanesulfonyl chloride | Sulfonamide | Increased acidity, potential for new H-bonding |
| Diazotization/Sandmeyer | NaNO2/HCl, then CuCN | Nitrile | Introduction of a polar, linear group |
Structure-Activity Relationship Insights from Analogues:
Studies on structurally related benzenesulfonamide-based compounds have demonstrated that modifications to the "tail" region of the molecule can significantly impact isoform specificity for biological targets like carbonic anhydrases. nih.gov The nature and positioning of substituents can influence binding affinity and interactions within hydrophobic pockets of target proteins. nih.gov Similarly, research on other benzenesulfonamide (B165840) derivatives has shown that even small changes in substitution patterns can lead to significant differences in inhibitory potency against enzymes like TRPV4. nih.gov These findings underscore the importance of systematic chemical modification in understanding and optimizing the biological activity of compounds like this compound.
The aniline functionality serves as a convenient starting point for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.
Quinoline (B57606) Synthesis: The Friedländer annulation is a classic method for synthesizing quinolines. This involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netmdpi.com By first modifying the this compound to introduce an ortho-acetyl group, it could then be reacted with various ketones or aldehydes to generate a library of quinoline derivatives. The synthesis of quinolines is a significant area of research due to their wide range of applications in medicinal and industrial chemistry. nih.gov Modern synthetic methods often focus on oxidative annulation strategies to build the quinoline core. mdpi.com The incorporation of a sulfone moiety into a quinoline structure has been shown to yield potent agonists for liver X receptors. nih.gov
Benzodiazepine (B76468) Synthesis: The synthesis of benzodiazepines often involves the reaction of an o-phenylenediamine (B120857) with a suitable partner. While this compound is not an o-phenylenediamine, it can be chemically modified to become a precursor. For instance, nitration ortho to the amino group followed by reduction would yield the corresponding o-phenylenediamine derivative. This intermediate could then be cyclized with various reagents to form benzodiazepine rings. The presence of electron-withdrawing groups on the benzene (B151609) ring of benzodiazepine derivatives has been shown to influence their biological effectiveness. researchgate.net
Other Heterocyclic Systems: The versatile reactivity of the aniline group allows for its incorporation into a wide array of other heterocyclic systems. For example, reaction with β-ketoesters can lead to the formation of quinolones. Condensation with dicarbonyl compounds can yield various other fused heterocyclic systems. The synthesis of dihydroquinazolines from 2-aminobenzylamine derivatives demonstrates a strategy for building nitrogen-containing heterocycles. nih.gov
The following table outlines potential heterocyclic systems that could be synthesized from the this compound scaffold and the general synthetic strategies.
| Heterocyclic System | General Synthetic Strategy | Key Reagents/Intermediates |
| Quinolines | Friedländer Annulation | α-Methylene carbonyl compounds |
| Benzodiazepines | Cyclocondensation | o-Phenylenediamine derivative, dicarbonyl compounds |
| Quinolones | Condensation | β-Ketoesters |
| Dihydroquinazolines | Cyclodehydration | 2-Aminobenzylamine derivative, aldehydes/ketones |
Mechanistic Investigations and Reaction Pathway Elucidation for 3 2,4 Difluorobenzenesulfonyl Methyl Aniline
Detailed Mechanistic Studies of Synthetic Routes to 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline
There is a notable absence of published research detailing the mechanistic pathways for the synthesis of this compound. While general synthetic strategies for analogous sulfone-containing aniline (B41778) derivatives can be hypothesized, specific studies providing evidence for reaction intermediates, transition states, or the influence of catalysts and reaction conditions on the formation of this particular compound are not documented in the public domain. Without such studies, any proposed mechanism would be purely speculative and lack the required scientific rigor.
Mechanistic Probing of Reactions Utilizing this compound as a Substrate
Similarly, investigations into the mechanistic details of reactions where this compound serves as a starting material are not found in the available literature. The reactivity of the aniline moiety, the sulfonyl group, or the methylene (B1212753) bridge in this specific molecular context has not been the subject of detailed mechanistic probing. Consequently, there is no data on how this compound behaves in various chemical transformations, what intermediates it may form, or the electronic and steric effects that govern its reactivity as a substrate.
Kinetic and Thermodynamic Parameters Influencing the Reactivity of this compound
The absence of mechanistic studies is mirrored by a lack of data on the kinetic and thermodynamic parameters associated with this compound. Research detailing rate constants, activation energies, and the influence of temperature and concentration on reactions involving this compound is not available. Furthermore, thermodynamic data such as enthalpy and entropy of reaction, which are crucial for understanding the feasibility and spontaneity of its chemical processes, have not been reported.
Theoretical and Computational Studies on 3 2,4 Difluorobenzenesulfonyl Methyl Aniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which are fundamental to understanding molecular behavior.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgbccampus.calibretexts.org Among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For sulfonamide derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to compute these values. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. researchgate.net While specific calculations for 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline are not widely published, data from analogous fluorinated sulfonamides can provide representative insights. researchgate.net The HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO is often distributed across the electron-withdrawing difluorobenzenesulfonyl group.
Table 1: Representative Frontier Molecular Orbital Data for a Sulfonamide Analog
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 5.0 | Difference between LUMO and HOMO, related to chemical reactivity and stability. |
Note: The values presented are illustrative, based on calculations for similar fluorinated sulfonamides, and serve as an example of typical results from such an analysis. researchgate.net
The distribution of electron density within a molecule dictates its electrostatic potential and, consequently, its reactive sites. Quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge landscape. In these maps, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack.
For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline moiety, making them key sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amine group and regions near the highly electronegative fluorine atoms would exhibit a positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules and biological targets.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.
Conformational analysis of sulfonamides often reveals multiple low-energy structures. Quantum chemical methods can be used to study the rotational barriers around key single bonds, such as the C-S and S-N bonds. researchgate.net For sulfonamides, the orientation of the sulfonyl group relative to the aromatic ring and the arrangement of the amine group can lead to different stable conformers, such as eclipsed or staggered forms. researchgate.netmdpi.com The global minimum energy conformation is the most populated and typically dictates the molecule's ground-state properties.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). peerj.comnih.gov An MD simulation of this compound in a solvent like water would reveal how solvent molecules arrange around it and how the molecule's conformation fluctuates, providing insights into its solubility and dynamic stability.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) for Research Characterization
Computational methods can accurately predict various spectroscopic signatures, which is invaluable for confirming the identity and structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental spectra, help in the assignment of signals to specific atoms in the molecule. For this compound, distinct signals would be predicted for the protons and carbons of the two different aromatic rings and the methylene (B1212753) bridge.
IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net Key predicted vibrational modes for this molecule would include N-H stretching from the aniline amine group, asymmetric and symmetric S=O stretching from the sulfonyl group, and C-F stretching from the difluorophenyl ring.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.netd-nb.info The calculation yields the absorption wavelengths (λ_max) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the aromatic systems.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic H | 6.5 - 7.8 |
| Chemical Shift (δ, ppm) - Methylene H (CH₂) | ~4.5 | |
| Chemical Shift (δ, ppm) - Amine H (NH₂) | ~3.8 | |
| ¹³C NMR | Chemical Shift (δ, ppm) - Aromatic C | 110 - 160 |
| Chemical Shift (δ, ppm) - Methylene C (CH₂) | ~55 | |
| IR | Wavenumber (cm⁻¹) - N-H Stretch | 3300 - 3500 |
| Wavenumber (cm⁻¹) - S=O Asymmetric Stretch | ~1350 | |
| Wavenumber (cm⁻¹) - S=O Symmetric Stretch | ~1160 | |
| UV-Vis | Max. Absorption (λ_max, nm) | ~250-290 |
Note: These are representative values based on theoretical prediction methods and data from structurally similar molecules. researchgate.netresearchgate.netresearchgate.net Actual experimental values may vary.
Applications of 3 2,4 Difluorobenzenesulfonyl Methyl Aniline in Academic Chemical Research
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The presence of a primary aromatic amine allows 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline to serve as a nucleophile in a variety of carbon-nitrogen bond-forming reactions. This reactivity is central to its utility as a building block in the assembly of more complex molecular architectures.
Precursor in the Synthesis of Kinase Inhibitors for Research Purposes
One of the most significant applications of this compound in academic research is as a precursor for the synthesis of kinase inhibitors. nih.govnih.govnih.govresearchgate.netnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. chemicalkinomics.com Consequently, the development of small molecule inhibitors of kinases is a major focus of medicinal chemistry research.
The aniline (B41778) moiety of this compound can be readily incorporated into various heterocyclic scaffolds that are common cores of kinase inhibitors. For instance, it can be used in the synthesis of analogues of Nilotinib, a well-known inhibitor of the Bcr-Abl tyrosine kinase. nih.govnih.govresearchgate.net The synthesis of such analogues often involves a key step where the aniline derivative is coupled with a substituted pyrimidine, forming the core structure of the inhibitor. The (2,4-Difluorobenzenesulfonyl)methyl group can then be further modified to optimize the binding affinity and selectivity of the final compound for its target kinase.
A representative synthetic approach is outlined below, showcasing the integration of an aniline derivative into a kinase inhibitor scaffold.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Bromo-5-(trifluoromethyl)aniline | 4-Methyl-1H-imidazole, CuI, K2CO3, DMF | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |
| 2 | 4-Methyl-3-nitrobenzoic acid | SOCl2, then this compound | N-(3-[(2,4-Difluorobenzenesulfonyl)methyl]phenyl)-4-methyl-3-nitrobenzamide |
| 3 | Product from Step 2 | H2, Pd/C | 3-Amino-N-(3-[(2,4-Difluorobenzenesulfonyl)methyl]phenyl)-4-methylbenzamide |
| 4 | Product from Step 3 | 4-(Pyridin-3-yl)pyrimidin-2-amine, Buchwald-Hartwig amination | Analogue of Nilotinib |
This table presents a generalized synthetic scheme for Nilotinib analogues where a substituted aniline, such as this compound, could be utilized.
Application in the Construction of Diverse Heterocyclic Scaffolds
Beyond its use in the synthesis of specific kinase inhibitors, the reactivity of the aniline group in this compound allows for its incorporation into a wide variety of heterocyclic ring systems. nih.govnih.gov These scaffolds are of great interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.
For example, this compound can participate in condensation reactions with 1,3-dicarbonyl compounds to form benzodiazepines, a class of compounds with a broad range of pharmacological activities. nih.govnih.gov Similarly, it can be used in Skraup or Doebner-von Miller reactions to construct quinoline (B57606) ring systems, which are present in many antimalarial and antibacterial agents. The Paal-Knorr synthesis of pyrroles and the Fischer indole (B1671886) synthesis are other examples of classic heterocyclic syntheses where this aniline derivative could serve as a key starting material.
Utilization in Medicinal Chemistry Research for Scaffold Derivatization (focused on chemical synthesis aspects)
In medicinal chemistry, the process of lead optimization often involves the systematic modification, or derivatization, of a promising bioactive scaffold to improve its potency, selectivity, and pharmacokinetic properties. The this compound core can be readily derivatized at several positions, making it an attractive scaffold for such studies.
The primary amine can be acylated, alkylated, or sulfonylated to introduce a wide range of substituents. Furthermore, the aromatic ring of the aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, allowing for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule. The difluorobenzenesulfonyl group also offers opportunities for modification, although these transformations are generally more challenging.
| Derivatization Reaction | Reagent | Functional Group Introduced |
| Acylation | Acetyl chloride | Acetamide |
| Alkylation | Methyl iodide | Secondary amine |
| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |
| Nitration | HNO3, H2SO4 | Nitro group |
| Halogenation | Br2, FeBr3 | Bromo group |
Development of Chemical Probes and Tools for In Vitro Research
Chemical probes are essential tools in chemical biology for the study of biological systems. researchgate.netnih.govacs.org this compound can be used as a starting material for the synthesis of such probes, including fluorescently tagged analogues and photoaffinity labels.
Design and Synthesis of Fluorescently Tagged Analogues
Fluorescent probes are molecules that emit light upon excitation and can be used to visualize and track the localization and dynamics of biomolecules in living cells. researchgate.netnih.govacs.orgrsc.orgchemicalbook.comnih.govnih.govmdpi.com The aniline group of this compound provides a convenient handle for the attachment of a fluorophore.
A common strategy for fluorescently labeling primary amines is through reaction with a fluorescent dye that contains an amine-reactive functional group, such as a sulfonyl chloride or an isothiocyanate. chemicalbook.comnih.govnih.govresearchgate.net For example, dansyl chloride reacts readily with primary amines to form highly fluorescent sulfonamides. chemicalbook.comnih.govnih.govresearchgate.net Similarly, fluorescein (B123965) isothiocyanate (FITC) can be used to label the aniline group, resulting in a fluorescently tagged analogue of the parent molecule.
Hypothetical Synthesis of a Dansylated Analogue:
A solution of this compound in a suitable solvent, such as dimethylformamide (DMF), can be treated with an equimolar amount of dansyl chloride in the presence of a mild base, such as triethylamine. The reaction mixture is stirred at room temperature until completion, and the desired fluorescently tagged product can then be purified by column chromatography.
Photoaffinity Labels for Target Identification in Chemical Biology
Photoaffinity labeling is a powerful technique used to identify the biological targets of small molecules. researchgate.netlongdom.orgnih.govenamine.netnih.govresearchgate.netdntb.gov.ua A photoaffinity label is a molecule that contains a photoreactive group, which upon irradiation with light, forms a highly reactive intermediate that can covalently bind to nearby molecules, including the target protein.
The aniline group of this compound can be modified to introduce a photoreactive moiety. For example, the aniline can be diazotized and then converted to an aryl azide (B81097), a common photoreactive group. researchgate.net Alternatively, the aniline can be acylated with a carboxylic acid that contains a benzophenone (B1666685) or a diazirine group, which are also widely used photo-crosslinkers. longdom.orgnih.govresearchgate.net
Hypothetical Synthesis of an Aryl Azide Photoaffinity Label:
Diazotization: this compound is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperature to form the corresponding diazonium salt.
Azide Formation: The diazonium salt is then reacted with sodium azide to yield the aryl azide photoaffinity label.
This photoaffinity probe can then be used in in vitro experiments to identify the protein targets of molecules derived from the this compound scaffold.
Applications in Materials Science Research (e.g., as a monomer for specialized polymers)
The molecular architecture of this compound suggests its potential as a monomer for the synthesis of specialized polymers. The primary amine group of the aniline moiety can participate in polymerization reactions to form polyamides, polyimides, or other condensation polymers. The presence of the bulky and polar difluorobenzenesulfonyl group would be expected to impart unique properties to the resulting polymer chains, such as increased thermal stability, altered solubility, and specific optoelectronic characteristics.
While specific examples of polymers derived from this monomer are not readily found in the literature, its potential can be hypothesized. For instance, its incorporation into a polymer backbone could lead to materials with high refractive indices or specific dielectric properties, which are desirable in optical and electronic applications. The fluorine atoms can enhance thermal and oxidative stability and potentially influence the polymer's morphology and processing characteristics.
Potential Polymer Architectures Incorporating this compound:
| Polymer Type | Potential Linkage | Anticipated Properties |
| Polyamides | Amide bond formation with dicarboxylic acids | High thermal stability, chemical resistance |
| Polyimides | Imide ring formation with dianhydrides | Excellent thermal and mechanical properties |
| Polyureas | Urea linkage formation with diisocyanates | Segmented copolymers with hard and soft domains |
Role in Reaction Development and Methodological Advancements in Organic Synthesis
The unique combination of functional groups in this compound makes it an interesting, though currently underutilized, substrate for the development of new synthetic methodologies. The aniline group can be a handle for various transformations, including C-N bond-forming reactions, diazotization, and as a directing group in C-H activation/functionalization reactions.
The electron-withdrawing nature of the 2,4-difluorobenzenesulfonyl group can influence the reactivity of the aniline ring, potentially leading to novel regioselectivities in electrophilic aromatic substitution reactions. Furthermore, the methylene (B1212753) bridge connecting the sulfone and the aniline ring could be a site for functionalization.
Although specific studies detailing its role in advancing organic synthesis are absent, its structure presents several avenues for future research. For example, it could serve as a model substrate for developing new catalytic methods for the synthesis of complex sulfonamides or for studying the electronic effects of complex substituents in aromatic systems.
Future Perspectives and Emerging Research Directions for 3 2,4 Difluorobenzenesulfonyl Methyl Aniline
Exploration of Novel Synthetic Pathways and Methodologies
While established methods for the synthesis of sulfones and aniline (B41778) derivatives exist, future research is likely to focus on developing more efficient, sustainable, and versatile pathways to 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline and its analogues. Traditional methods often rely on harsh conditions, expensive catalysts, or produce significant waste. organic-chemistry.org Modern synthetic chemistry offers several promising avenues for overcoming these limitations.
One promising area is the development of transition-metal-free synthesis . Recent studies have demonstrated the synthesis of diaryl sulfones through the arylsulfonylation of arynes with thiosulfonates, a method that avoids the need for metal catalysts and offers high yields and scalability. organic-chemistry.org Another metal-free approach involves the base-promoted coupling of sulfonyl hydrazines with diaryliodonium salts. rsc.org Adapting these methodologies for the synthesis of this compound could offer a more environmentally benign and cost-effective production route.
Palladium-catalyzed coupling reactions represent another fertile ground for innovation. A convergent three-component approach, uniting an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO, has been shown to be effective for a broad range of aryl sulfones. chemistryviews.org Furthermore, palladium-catalyzed C-H activation is emerging as a powerful tool for the direct sulfonylation of arenes, which could potentially be applied to the synthesis of this target molecule. researchgate.net
A comparative overview of traditional versus modern synthetic approaches is presented in the table below.
| Synthetic Approach | Traditional Methods | Novel Methodologies | Potential Advantages of Novel Methods |
| Catalysis | Often requires transition metals, sometimes in high loadings. | Transition-metal-free options available. organic-chemistry.orgrsc.org | Reduced cost, lower toxicity, and simplified purification. |
| Reagents | May involve harsh oxidants or difficult-to-handle reagents. | Utilizes bench-stable reagents and SO2 surrogates. chemistryviews.org | Improved safety and operational simplicity. |
| Reaction Conditions | Can require high temperatures and pressures. | Often proceed under mild conditions. organic-chemistry.org | Better functional group tolerance and energy efficiency. |
| Atom Economy | Can be low, with significant byproduct formation. | C-H activation approaches offer high atom economy. researchgate.net | Reduced waste and more sustainable processes. |
Potential for Unconventional Reactivity and Transformations
The unique combination of functional groups in this compound suggests a rich landscape for exploring unconventional reactivity. The presence of the aniline moiety, the sulfonyl group, and the difluorinated ring opens up possibilities for novel chemical transformations.
One area of interest is the late-stage functionalization of the sulfonamide group. While sulfonamides are often considered robust and unreactive, recent research has shown that primary sulfonamides can be activated using a pyrylium (B1242799) salt (Pyry-BF4) to form sulfonyl chlorides in situ. nih.gov This transformation, which proceeds under mild conditions, would allow the sulfonyl group of this compound to be converted into a versatile electrophile for coupling with a wide range of nucleophiles. nih.gov This could enable the rapid generation of a library of derivatives with diverse functionalities.
The aniline group also presents opportunities for unique transformations. Beyond its typical nucleophilic reactivity, modern methods allow for the direct, para-selective C-H olefination of aniline derivatives using palladium catalysis with a specialized S,O-ligand. uva.nl Applying such a methodology to this compound could enable the introduction of alkenyl groups at specific positions, further expanding its molecular complexity.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, scalability, and reproducibility. The synthesis of sulfonamides, in particular, has been shown to be well-suited to flow processes. acs.orgacs.org
Flow chemistry can mitigate the risks associated with highly exothermic reactions, which are common in the preparation of sulfonyl chlorides, a potential precursor to the target molecule. rsc.org Continuous flow reactors provide superior control over reaction parameters such as temperature and residence time, leading to higher yields and purity. rsc.orgresearchgate.net A fully automated two-step flow-through process has been developed for the synthesis of secondary sulfonamides, demonstrating the potential for high-throughput library generation. acs.org
The integration of biocatalysis into flow systems also presents an exciting frontier. Chemoenzymatic continuous flow processes for the synthesis of anilines have been developed, utilizing immobilized enzymes to replace precious metal catalysts and high-pressure hydrogenation. nih.gov Such a sustainable approach could be envisioned for the reduction of a corresponding nitro precursor to this compound.
| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |
| Safety | Handling of exothermic reactions can be hazardous on a large scale. | Enhanced heat transfer and small reactor volumes improve safety. rsc.org | Reduced risk of thermal runaway. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by extending the run time or using larger reactors. acs.org | Predictable and linear scale-up. |
| Control | Less precise control over reaction parameters. | Exquisite control over temperature, pressure, and residence time. rsc.orgresearchgate.net | Improved yield, selectivity, and product quality. |
| Automation | Often requires manual intervention at each step. | Amenable to full automation for library synthesis. acs.org | Increased efficiency and throughput. |
Applications in Emerging Fields of Chemical Research and Interdisciplinary Studies
The structural motifs present in this compound suggest its potential utility in a variety of emerging research areas, from materials science to medicinal chemistry.
The presence of a difluorinated aromatic ring is particularly noteworthy. Fluorinated organic materials are increasingly used in electronic and optoelectronic applications due to their unique properties. rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org This suggests that polymers or small molecules derived from this compound could find applications in the development of organic semiconductors, photovoltaic devices, or liquid crystals. researchgate.netresearchgate.net
In the realm of medicinal chemistry , the benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a wide range of therapeutic agents. nih.govresearchgate.net Benzimidazole-sulfonyl derivatives, for example, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects. nih.gov The aniline portion of the molecule also serves as a versatile handle for further chemical modification to create analogues with potential therapeutic value. nih.gov The combination of these structural features in a single molecule makes this compound an attractive scaffold for the design of new bioactive compounds.
Furthermore, the polymerization of aniline derivatives is a well-established route to conducting polymers like polyaniline (PANI). nih.gov The synthesis of new PANI derivatives with specific substituents allows for the tuning of their electronic and morphological properties for applications in chemical sensors and other electronic devices. nih.gov
Q & A
Q. What are the key synthetic routes for 3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves:
Sulfonylation : Reacting 2,4-difluorobenzenesulfonyl chloride with a methylaniline precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylmethyl intermediate .
Purification : Column chromatography or crystallization to isolate the product (purity >95%) .
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying .
- Temperature : Elevated temperatures (80–100°C) accelerate sulfonylation but risk side reactions like oxidation .
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12 hrs | 72 | 98 |
| THF, RT, 24 hrs | 45 | 90 |
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonylmethyl at C3, fluorobenzene signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. 313.28 g/mol; observed [M+H]⁺ 314.29) .
- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonyl and fluorine groups .
Data Interpretation Tip : Compare with structurally analogous compounds (e.g., 3-[(phenylsulfonyl)methyl]aniline) to distinguish fluorine-specific shifts .
Q. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Key Observation : Fluorine atoms enhance membrane permeability, but the sulfonyl group may reduce bioavailability due to hydrophilicity .
Advanced Research Questions
Q. How does the 2,4-difluorobenzenesulfonyl group influence electronic and steric effects in catalysis?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculations reveal:
Q. Experimental Validation :
- Compare reaction kinetics with non-fluorinated analogs (e.g., 3-[(benzenesulfonyl)methyl]aniline) .
Q. How can contradictory data on substituent effects in SAR studies be resolved?
Methodological Answer: Contradictions often arise from:
Q. Case Study :
| Substituent | IC₅₀ (µM) in HeLa | Solvent |
|---|---|---|
| 2,4-Difluoro | 12.3 ± 1.2 | DMSO |
| 4-Fluoro | 18.9 ± 2.1 | DMSO |
| No fluorine | >50 | DMSO |
Q. What computational tools are effective for predicting its interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) .
- QSAR Models : Use 3D-QSAR to correlate substituent positions (e.g., fluorine at C2/C4) with inhibitory activity .
Validation : Cross-check docking results with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. How to address stability issues in aqueous solutions during pharmacokinetic studies?
Methodological Answer:
- pH Optimization : Stability peaks at pH 6.5–7.5; avoid alkaline conditions to prevent hydrolysis of the sulfonyl group .
- Lyophilization : Formulate with cyclodextrins or PEG to enhance shelf life .
Q. Degradation Products :
- Hydrolysis yields 2,4-difluorobenzenesulfonic acid and 3-(hydroxymethyl)aniline, confirmed by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
